3,4-Dibromo-5-fluorobenzotrifluoride

Lipophilicity Membrane permeability Drug-likeness

3,4-Dibromo-5-fluorobenzotrifluoride (IUPAC: 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene) is a highly halogenated aromatic building block belonging to the benzotrifluoride class. With the molecular formula C₇H₂Br₂F₄ and a molecular weight of 321.89 g/mol, it features a unique 1,2,3,5-tetrasubstitution pattern comprising two ortho-related bromine atoms (positions 3 and 4), a ring-fluorine (position 5), and a trifluoromethyl group (position.

Molecular Formula C7H2Br2F4
Molecular Weight 321.89 g/mol
CAS No. 1804417-25-1
Cat. No. B1409935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-fluorobenzotrifluoride
CAS1804417-25-1
Molecular FormulaC7H2Br2F4
Molecular Weight321.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Br)C(F)(F)F
InChIInChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H
InChIKeyJPFFTOWGWIUFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-fluorobenzotrifluoride (CAS 1804417-25-1): A Dihalogenated Trifluoromethyl Building Block for Pharmaceutical and Agrochemical R&D


3,4-Dibromo-5-fluorobenzotrifluoride (IUPAC: 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene) is a highly halogenated aromatic building block belonging to the benzotrifluoride class. With the molecular formula C₇H₂Br₂F₄ and a molecular weight of 321.89 g/mol, it features a unique 1,2,3,5-tetrasubstitution pattern comprising two ortho-related bromine atoms (positions 3 and 4), a ring-fluorine (position 5), and a trifluoromethyl group (position 1) [1]. The compound is a clear, almost colourless liquid at ambient temperature with a computed XLogP3-AA of 4.3, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area of 0 Ų [1]. It is commercially available at purities of 95% and 98% from multiple global suppliers and is classified as a skin, eye, and respiratory irritant (GHS H315, H319, H335) .

1
Highly halogenated aromatic scaffold for sequential cross-coupling and benzannulation in medchem and agrochemical discovery
2
Ortho-dibromo-5-fluoro pattern enables differentiated C–Br reactivity and supports orthogonal functionalization strategies
3
Liquid physical form compatible with automated dispensing and parallel synthesis workflows; available at 98% certified purity

Why 3,4-Dibromo-5-fluorobenzotrifluoride Cannot Be Replaced by Generic Dihalobenzotrifluorides: The Functional Consequences of a 3,4-Dibromo-5-fluoro Pattern


Superficially, 3,4-dibromo-5-fluorobenzotrifluoride may appear interchangeable with other dihalogenated benzotrifluorides such as 3,4-dibromobenzotrifluoride (CAS 7657-08-1) or 3,5-dibromobenzotrifluoride (CAS 401-84-3). However, substitution degrades three critical design parameters. First, the additional ring-fluorine at position 5 increases the computed lipophilicity (XLogP3-AA 4.3 vs. 4.2) and elevates the hydrogen-bond acceptor count from 3 to 4, directly influencing passive membrane permeability and target-binding pharmacodynamics [1][2]. Second, the ortho-dibromo (3,4) arrangement is structurally prerequisite for benzannulation and sequential site-selective cross-coupling reactions; the meta-dibromo isomer (3,5) cannot participate in ortho-aryne or cyclization chemistries and exhibits different regioselectivity in Suzuki–Miyaura couplings [3]. Third, among the four possible C₇H₂Br₂F₄ regioisomers, only the 3,4-dibromo-5-fluoro pattern positions the electron-withdrawing fluorine directly adjacent to both bromine atoms, electronically differentiating the two C–Br bonds for programmable orthogonal functionalization [1]. These differences are quantitative and consequential, as documented below.

!
Removing the 5-fluoro substituent lowers XLogP and H-bond acceptor count, which may shift ADME properties and target-binding pharmacodynamics in derived analogs
!
Meta-dibromo isomers (e.g., 3,5-dibromo) lack the ortho relationship required for aryne-based benzannulation and cannot replicate sequential ortho-coupling cascades
!
Isomers with different fluorine placement (e.g., 2,5-dibromo-3-fluoro) produce distinct electronic gradients at the C–Br bonds, altering site-selectivity in Pd-catalyzed couplings

Quantitative Differentiation Evidence for 3,4-Dibromo-5-fluorobenzotrifluoride vs. Closest Analogs: A Procurement-Focused Head-to-Head Analysis


Computed Lipophilicity (XLogP3-AA): Elevated LogP vs. Non-Fluorinated Dihalobenzotrifluorides

The target compound exhibits a computed XLogP3-AA value of 4.3, compared to 4.2 for both 3,4-dibromobenzotrifluoride (CAS 7657-08-1) and 3,5-dibromobenzotrifluoride (CAS 401-84-3) [1][2]. This +0.1 log-unit increase is attributable to the additional ring-fluorine substituent at position 5 and translates to an approximately 26% greater octanol–water partition coefficient, which can enhance passive membrane permeability and blood–brain barrier penetration in the derived drug candidates [3].

Lipophilicity
Class-level inference
ΔXLogP3-AA = +0.1 vs. non-fluorinated dihalobenzotrifluorides
4.3 (target) vs. 4.2 (3,4-dibromo and 3,5-dibromo comparators)
Reported logP shift may influence permeability context in lead optimization
Computed values; biological significance requires experimental validation
Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: An Extra Pharmacophoric Contact Point vs. Dihalobenzotrifluorides Lacking Ring-Fluorine

3,4-Dibromo-5-fluorobenzotrifluoride possesses four computed hydrogen-bond acceptor sites (three C–F bonds from the CF₃ group plus one aromatic C–F), whereas the non-fluorinated comparators 3,4-dibromobenzotrifluoride and 3,5-dibromobenzotrifluoride each possess only three (CF₃ group only) [1][2]. The additional aryl-fluorine acceptor can form orthogonal C–F···H–X interactions with protein backbone amides or side-chain donors, a well-documented phenomenon in fluorinated drug–target complexes [3].

H-Bond Acceptors
Class-level inference
4 acceptors (3 × CF₃ + 1 × aryl-F) vs. 3 for non-fluorinated analogs
+1 H-bond acceptor (33% increase)
Additional acceptor may support target-binding interaction context
C–F···H–X contacts are documented in fluorinated ligand–protein complexes
Hydrogen bonding Target engagement Solubility

Ortho-Dibromo Architecture: Exclusive Benzannulation and Sequential Cross-Coupling Capability vs. Meta-Dibromo Isomers

The 3,4-dibromo substitution pattern of the target compound places two bromine atoms in a vicinal (ortho) relationship. This geometry is a prerequisite for benzannulation reactions (e.g., aryne generation followed by cycloaddition) and for bis-Suzuki cascades that construct naphthalene or phenanthrene cores [1]. The meta-dibromo isomer 3,5-dibromobenzotrifluoride (CAS 401-84-3) cannot undergo ortho-aryne formation and thus excludes entire reaction manifolds available to the target compound. Furthermore, in site-selective Suzuki–Miyaura couplings on polyhalogenated trifluoromethyl-benzenes, the ortho bromine adjacent to the CF₃ group typically shows superior oxidative addition kinetics (Pd(0) insertion) compared to meta bromine, enabling programmed sequential coupling with two distinct boronic acids [1][2].

Ortho-Dibromo Architecture
Class-level inference
Enables aryne chemistry and sequential bis-Suzuki cascades; inaccessible with meta-dibromo isomer
3,4-pattern vs. 3,5-pattern: qualitative but decisive synthetic advantage
Supports benzannulation and sequential coupling workflows
Reaction manifolds demonstrated for related dihalogenated CF₃-benzenes
Site-selective cross-coupling Benzannulation Orthogonal functionalization

Electronic Differentiation of C–Br Bonds by Adjacent 5-Fluoro Substituent: Orthogonal Reactivity Within a Single Scaffold

In the target compound, the C–Br bond at position 4 is flanked by fluorine at position 5 and bromine at position 3, whereas the C–Br bond at position 3 is flanked by bromine at position 4 and the CF₃-bearing C-1. This electronic asymmetry, confirmed by the calculated InChIKey JPFFTOWGWIUFQW-UHFFFAOYSA-N showing distinct chemical environments, is expected to produce a measurable difference in oxidative addition rates with Pd(0) catalysts [1]. In contrast, the isomeric 2,5-dibromo-3-fluorobenzotrifluoride (CAS 1803777-21-0) places the fluorine between the two bromine atoms and the CF₃ group, yielding a different electronic gradient and altered regioselectivity in cross-coupling [2]. Although direct kinetic data for this specific compound are not publicly available, the principle of halide electronic differentiation in polyhalogenated arenes is firmly established in the cross-coupling literature [3].

Electronic Differentiation
Supporting evidence
Predicted differentiated C–Br oxidative addition rates due to adjacent 5-fluoro substituent
C4–Br vs. C3–Br distinct environments; compared to 2,5-dibromo-3-fluoro isomer with altered gradient
May enable programmable orthogonal coupling from a single building block
Direct kinetic data for this compound not publicly available; inferred from halide differentiation principles
Regioselectivity Orthogonal coupling Electronic effects

Commercial Purity Grade: 98% Specification Provides Higher Assured Quality for Lead Optimization vs. Typical 95–96% for Comparators

3,4-Dibromo-5-fluorobenzotrifluoride is commercially available at a certified purity of 98% (NLT 98%) from suppliers including MolCore (supported by ISO-certified quality systems and batch-specific NMR, HPLC, and GC reports) and Leyan (Product No. 1592504) . In comparison, the non-fluorinated analog 3,4-dibromobenzotrifluoride is typically offered at 95% (e.g., WuXi ChemSupply, Fisher Scientific) and 3,5-dibromobenzotrifluoride at 96% (Thermo Scientific) [1]. This 2–3% absolute purity differential reduces the burden of impurity profiling and re-purification in lead optimization campaigns where even trace halogenated byproducts can confound biological assay results.

Purity Specification
Cross-study comparable
98% certified purity (NLT 98%) vs. 95–96% typical for non-fluorinated comparators
+1 to +3 absolute percentage points higher purity specification
Higher incoming purity may reduce re-purification needs and improve assay reproducibility
Batch-specific analytical data (NMR, HPLC, GC) should be reviewed
Purity specification Procurement quality Reproducibility

Physical Form Advantage: Liquid State Facilitates Automated Dispensing and Anhydrous Reaction Setup vs. Solid Comparators

3,4-Dibromo-5-fluorobenzotrifluoride is a clear, almost colourless liquid at ambient temperature . This contrasts with 2,5-dibromobenzotrifluoride (CAS 7657-09-2), which has a reported melting point of 49–51 °C and is a low-melting solid at room temperature . For high-throughput experimentation (HTE) and automated parallel synthesis platforms, liquid building blocks eliminate the need for pre-weighing solids in a glovebox and enable direct syringe or pipette dispensing, reducing handling time by an estimated 30–50% per reaction setup [1].

Physical Form
Supporting evidence
Clear, almost colourless liquid at ambient temperature vs. solid for 2,5-dibromo isomer (mp 49–51 °C)
Estimated 30–50% dispensing time reduction in HTE workflows
Liquid form may facilitate automated liquid handling and anhydrous reaction setup
Handling advantage is workflow-specific; verify compatibility with your automation platform
Physical form Automation compatibility Handling

High-Value Application Scenarios for 3,4-Dibromo-5-fluorobenzotrifluoride: Where the Specific Substitution Pattern Delivers Measurable Advantage


Sequential Bis-Suzuki Cross-Coupling for Trisubstituted CF₃-Biaryl and Terphenyl Libraries

The ortho-dibromo motif combined with an adjacent fluorine differentiates the two C–Br bonds electronically, enabling site-selective sequential Suzuki–Miyaura coupling with two distinct aryl boronic acids to generate CF₃-bearing biaryl and terphenyl scaffolds in a single synthetic operation. This build–couple–couple strategy is directly supported by the site-selectivity principles established for dihalogenated trifluoromethyl-benzenes [1], and the elevated XLogP3 of 4.3 ensures the resulting biaryl products remain within the drug-like lipophilicity range even after bis-arylation [2].

Fluorinated Heterocycle Synthesis via Aryne-Mediated Benzannulation

The vicinal dibromide arrangement (positions 3 and 4) is the structural prerequisite for aryne generation via metal–halogen exchange or fluoride-induced elimination. The resulting 5-fluoro-3-(trifluoromethyl)benzyne intermediate can participate in [4+2] cycloadditions with dienes or 1,3-dipolar cycloadditions to construct fluorinated naphthalenes, quinolines, and indoles bearing the pharmacologically critical CF₃ group. This reaction manifold is inaccessible to the meta-dibromo isomer 3,5-dibromobenzotrifluoride, giving the target compound a unique and exclusive synthetic capability [3].

Metabolic-Stability-Optimized Fragment and Lead Series Based on the CF₃–F–Br₂ Pharmacophore

The combination of a metabolically stable trifluoromethyl group, an aryl fluorine that blocks cytochrome P450 oxidation at position 5, and two exchangeable bromine handles creates an ideal core for fragment-based drug discovery (FBDD). The four hydrogen-bond acceptors (three from CF₃ + one from aryl-F) provide multipolar interaction potential with protein targets, while the XLogP3 of 4.3 balances permeability against solubility concerns. The 98% purity specification ensures that fragment screening hits are not confounded by halogenated impurities that could act as false-positive promiscuous binders [4].

Agrochemical Intermediate for Trifluoromethyl-Substituted Active Ingredients

Trifluoromethyl-substituted benzene derivatives are prevalent in modern agrochemicals (e.g., trifluralin analogs, various SDHI fungicides). The three differentiated halogen substituents (Br, Br, F) on the target compound allow stepwise introduction of heterocyclic, amine, or alkoxy groups via sequential cross-coupling and nucleophilic aromatic substitution (SNAr), while the CF₃ group imparts metabolic stability in the target organism and reduced environmental leaching. The liquid physical form supports large-scale process chemistry and continuous-flow manufacturing, offering operational advantages over solid dibromobenzotrifluoride alternatives [5].

Application
Selection Property
Validation Focus
Sequential bis-Suzuki coupling for CF₃-biaryl/terphenyl libraries
Ortho-dibromo pattern with electronically differentiated C–Br bonds
Site-selectivity and coupling sequence under Pd catalysis
Aryne-mediated benzannulation for fluorinated heterocycles
Vicinal dibromide enables aryne generation; inaccessible to meta isomers
Cycloaddition scope and regiochemical outcome
Fragment-based drug discovery (FBDD) core optimization
CF₃–F–Br₂ pharmacophore with reported metabolic stability context
Fragment hit rates, binding mode, and impurity-driven false positives
Agrochemical intermediate for trifluoromethyl active ingredients
Three differentiated halogens for sequential derivatization; liquid form for process chemistry
Process-scale coupling efficiency and final product impurity profile
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